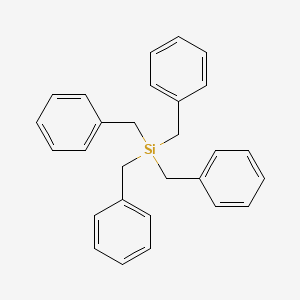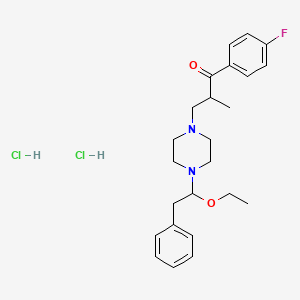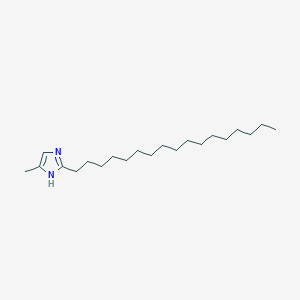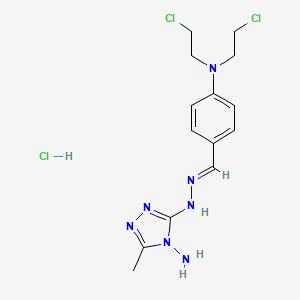
3-(2-(4-(Bis(2-chloroethyl)amino)benzylidene)hydrazinyl)-5-methyl-4H-1,2,4-triazol-4-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(4-(Bis(2-chloroethyl)amino)benzylidene)hydrazinyl)-5-methyl-4H-1,2,4-triazol-4-amine hydrochloride is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a triazole ring, a hydrazinyl group, and a bis(2-chloroethyl)amino moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-(Bis(2-chloroethyl)amino)benzylidene)hydrazinyl)-5-methyl-4H-1,2,4-triazol-4-amine hydrochloride typically involves multiple steps. One common route starts with the preparation of 4-(bis(2-chloroethyl)amino)benzaldehyde, which is then reacted with hydrazine to form the corresponding hydrazone. This intermediate is further reacted with 5-methyl-1,2,4-triazole under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
化学反応の分析
Types of Reactions
3-(2-(4-(Bis(2-chloroethyl)amino)benzylidene)hydrazinyl)-5-methyl-4H-1,2,4-triazol-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, including solvent choice and temperature, play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with specific properties, making it valuable in materials science and catalysis.
Biology
In biological research, the compound’s potential as an anticancer agent is being explored. Its ability to interact with DNA and inhibit cell proliferation makes it a candidate for further investigation in cancer therapy.
Medicine
Medicinal applications include its use as a potential chemotherapeutic agent. The bis(2-chloroethyl)amino group is known for its alkylating properties, which can disrupt DNA replication in cancer cells.
Industry
In the industrial sector, the compound’s stability and reactivity make it suitable for use in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 3-(2-(4-(Bis(2-chloroethyl)amino)benzylidene)hydrazinyl)-5-methyl-4H-1,2,4-triazol-4-amine hydrochloride involves its interaction with cellular components. The bis(2-chloroethyl)amino group can form covalent bonds with DNA, leading to cross-linking and inhibition of DNA replication. This disrupts cell division and can induce apoptosis in cancer cells. The triazole ring and hydrazinyl group may also contribute to the compound’s overall biological activity by interacting with specific enzymes and proteins.
類似化合物との比較
Similar Compounds
4-(Bis(2-chloroethyl)amino)benzaldehyde: A precursor in the synthesis of the target compound, known for its alkylating properties.
Bendamustine hydrochloride: A chemotherapeutic agent with a similar bis(2-chloroethyl)amino group, used in the treatment of certain cancers.
Chlorambucil: Another alkylating agent with structural similarities, used in cancer therapy.
Uniqueness
The uniqueness of 3-(2-(4-(Bis(2-chloroethyl)amino)benzylidene)hydrazinyl)-5-methyl-4H-1,2,4-triazol-4-amine hydrochloride lies in its combination of functional groups, which confer specific chemical and biological properties
特性
CAS番号 |
27466-67-7 |
|---|---|
分子式 |
C14H20Cl3N7 |
分子量 |
392.7 g/mol |
IUPAC名 |
3-N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine;hydrochloride |
InChI |
InChI=1S/C14H19Cl2N7.ClH/c1-11-19-21-14(23(11)17)20-18-10-12-2-4-13(5-3-12)22(8-6-15)9-7-16;/h2-5,10H,6-9,17H2,1H3,(H,20,21);1H/b18-10+; |
InChIキー |
JWDJWJLDMTVOGE-DYMYMWKRSA-N |
異性体SMILES |
CC1=NN=C(N1N)N/N=C/C2=CC=C(C=C2)N(CCCl)CCCl.Cl |
正規SMILES |
CC1=NN=C(N1N)NN=CC2=CC=C(C=C2)N(CCCl)CCCl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dimethyl 3-(phenylsulfonyl)-3-azatricyclo[3.2.1.02,4]octane-6,7-dicarboxylate](/img/structure/B14699258.png)
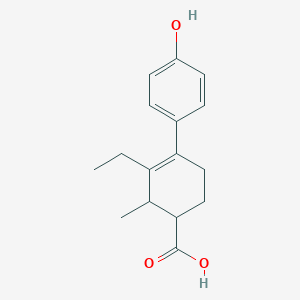





![1-[Diazo(phenyl)methyl]-4-methoxybenzene](/img/structure/B14699285.png)

![1,3,4,5,5-Pentachloro-3-(2,2-dichlorocyclopropyl)-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B14699294.png)
